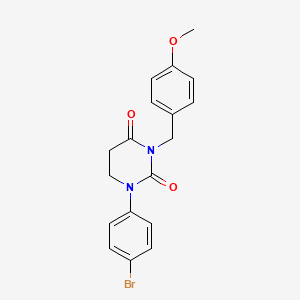
Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylate group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-(difluoromethyl)pyridine with methyl chloroformate under basic conditions to form the desired carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and coupled aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Similar in structure but lacks the difluoromethyl group.
2-Bromo-6-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
3-Bromo-2-(methyl-d3)-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development .
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 5-bromo-6-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-3-2-4(9)6(12-5)7(10)11/h2-3,7H,1H3 |
InChI Key |
CUVSPLHPSRVQOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


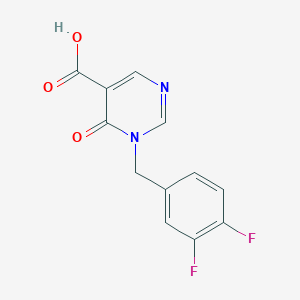
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
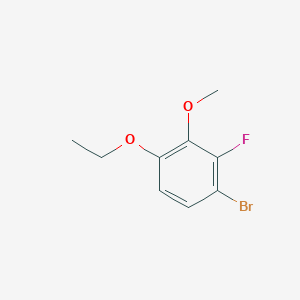

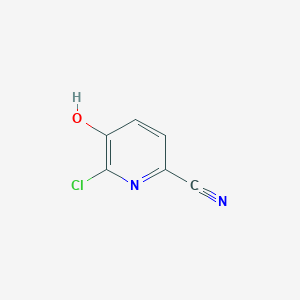

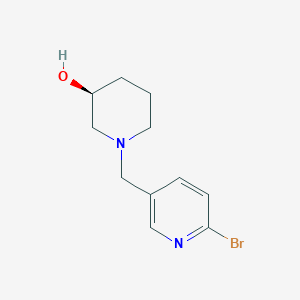
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
